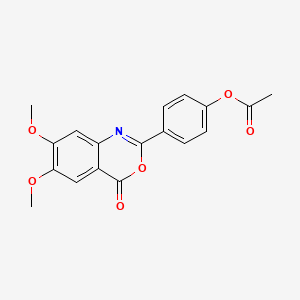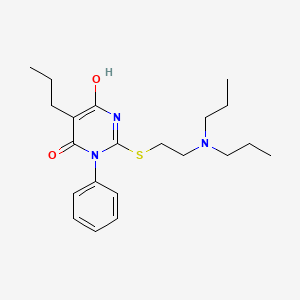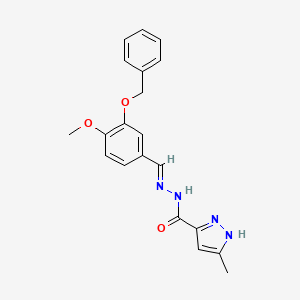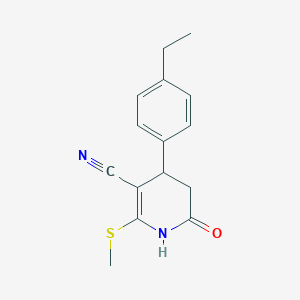![molecular formula C20H18N2O3S2 B11686626 N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11686626.png)
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves the condensation of 2-ethoxybenzaldehyde with 2-methylbenzoyl chloride in the presence of a base, followed by cyclization with thiourea . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acid or base catalyst such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidinone compounds.
科学的研究の応用
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression .
類似化合物との比較
Similar Compounds
- N-(5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-benzamide
- N-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-benzamide
- N-(5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-benzamide
Uniqueness
N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the thiazolidinone ring contributes to its potential as a versatile compound in various research fields .
特性
分子式 |
C20H18N2O3S2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
N-[(5E)-5-[(2-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-16-11-7-5-9-14(16)12-17-19(24)22(20(26)27-17)21-18(23)15-10-6-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,21,23)/b17-12+ |
InChIキー |
MCRRCTJMIVJIKL-SFQUDFHCSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
正規SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11686562.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686565.png)

![11-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11686570.png)


![N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B11686590.png)
![17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11686591.png)
![8-[(2-Hydroxy-2-phenylethyl)amino]-1,3,7-trimethyl-1,3,7-trihydropurine-2,6-di one](/img/structure/B11686597.png)

![4-(methoxymethyl)-6-methyl-2-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}pyridine-3-carbonitrile](/img/structure/B11686607.png)
![(5Z)-5-({2-[2-(4-Methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11686618.png)

![(2-chlorophenyl)-N-[4-oxo-5-(2-thienylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide](/img/structure/B11686644.png)
